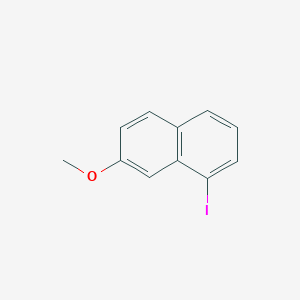

5-Amino-2-chloro-10H-acridin-9-one

Overview

Description

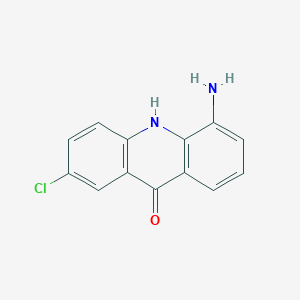

5-Amino-2-chloro-10H-acridin-9-one is a derivative of acridin-9(10H)-one . Acridin-9(10H)-one based compounds are known for their thermally activated delayed fluorescence . They are designed to possess a high rate constant of radiation and a high rate constant of reverse intersystem crossing .

Synthesis Analysis

The synthesis of related compounds involves attaching an electron donor at specific sites of acridin-9(10H)-one . For instance, a novel compound was designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one .Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation .Chemical Reactions Analysis

The phosphorescence of these compounds, with higher energy than its fluorescence, originates from the intermolecular through-space charge transfer state and the locally excited triplet states . Due to the multichannel reverse intersystem crossing process from these states to the singlet charge transfer state, a high rate constant of reverse intersystem crossing is realized simultaneously .Scientific Research Applications

Antimalarial, Antitrypanosomal, and Antileishmanial Activities

The acridine derivatives, including compounds related to 5-Amino-2-chloro-10H-acridin-9-one, have been synthesized and tested for their antiparasitic activities against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. These studies reveal the significance of the acridine moiety and the nature of its substituents in determining the compounds' antiparasitic efficacy and cytotoxicity, highlighting their potential in treating malaria, trypanosomiasis, and leishmaniasis without significant cytotoxic effects at certain concentrations (Girault et al., 2000).

Nucleobase Modification for Biomedical Applications

Acridine derivatives have been explored for their role in modifying nucleobases, particularly for incorporation into peptide nucleic acids (PNAs). This application is crucial for the development of fluorescent probes that can aid in studying DNA and RNA sequences and structures. The research into 5-(acridin-9-ylamino)uracil demonstrates the potential of acridine modifications in enhancing the properties of PNAs for biomedical research (Matarazzo et al., 2013).

Anti-inflammatory and Anticancer Activities

Acridine derivatives have shown significant anti-inflammatory and anticancer activities. For instance, compounds synthesized from 9-chloro-2,4-(un)substituted acridines demonstrated better anti-inflammatory activity than the commonly used drug ibuprofen in certain cases. Additionally, these compounds displayed potent anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Sondhi et al., 2010).

Probing Molecular Structures and Physicochemical Properties

Research into the structural and physicochemical properties of acridine derivatives, including those related to this compound, provides insight into their molecular behavior, tautomeric equilibria, and potential for hydrogen bonding. This information is invaluable for understanding the interaction mechanisms of these compounds with biological targets and their environment, paving the way for the design of more effective drug molecules (Wróblewska et al., 2006).

Applications in Material Science

Acridine derivatives have also found applications in material science, such as in the synthesis of temperature/pH-sensitive polymeric materials. These materials exhibit unique photophysical behaviors and are sensitive to environmental conditions, making them suitable for use in sensors and as probes in biological systems. The exploration of acridine-9-N-acrylamide demonstrates the potential of acridine derivatives in creating multifunctional biomaterials (Guan et al., 2007).

Mechanism of Action

Target of Action

Acridine derivatives, a class to which this compound belongs, are known for their high cytotoxic activity . They have been extensively researched as potential anti-cancer drugs .

Mode of Action

The mode of action of acridine derivatives primarily involves DNA intercalation . The planar form of these compounds allows them to sandwich between the base pairs of the double helix, causing the helical structure to unwind . This disruption of DNA structure can interfere with biological processes involving DNA and related enzymes .

Biochemical Pathways

The disruption of dna structure by acridine derivatives can affect numerous biological processes, including dna replication and protein synthesis .

Result of Action

Acridine derivatives are known for their cytotoxic activity and have been investigated for their potential anti-cancer effects .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Properties

IUPAC Name |

5-amino-2-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCQNMAERVVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587517 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-52-7 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1627666.png)